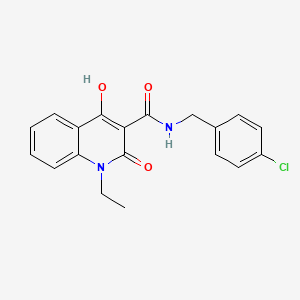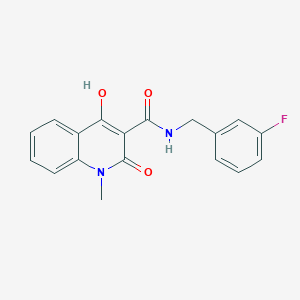![molecular formula C9H8N4O6 B5913700 7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione](/img/structure/B5913700.png)
7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-hydroxy-1,3-dimethyl-6-nitropyrido[2,3-d]pyrimidine-2,4,5(1H,3H,8H)-trione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as H-89 and is a selective inhibitor of protein kinase A (PKA). PKA is a crucial enzyme that plays a vital role in various cellular processes, including metabolism, gene expression, and cell differentiation.
作用机制
H-89 selectively inhibits PKA by binding to the catalytic subunit of the enzyme. This binding prevents the activation of PKA, which leads to the inhibition of downstream signaling pathways. PKA is involved in regulating various cellular processes, including cell growth, metabolism, and gene expression. Therefore, the inhibition of PKA by H-89 can have significant effects on cellular function.
Biochemical and Physiological Effects:
H-89 has been shown to have various biochemical and physiological effects. In cancer cells, H-89 induces apoptosis by activating caspase-3 and caspase-9, which leads to the cleavage of poly (ADP-ribose) polymerase (PARP). Additionally, H-89 has been found to inhibit the activity of nuclear factor-kappa B (NF-kB), which is a transcription factor involved in regulating inflammation and immune responses.
实验室实验的优点和局限性
One of the advantages of using H-89 in lab experiments is its selectivity for PKA. This selectivity allows researchers to specifically target PKA and study its effects on cellular processes. However, one limitation of using H-89 is its potential off-target effects. H-89 has been shown to inhibit other kinases, such as protein kinase G (PKG), which can lead to unintended effects on cellular function.
未来方向
There are several future directions for research involving H-89. One area of interest is the development of H-89 derivatives that have improved selectivity and efficacy. Additionally, further studies are needed to understand the potential off-target effects of H-89 and how they may impact cellular processes. Finally, the therapeutic potential of H-89 in treating cancer and inflammatory diseases should be further explored through preclinical and clinical studies.
In conclusion, H-89 is a unique chemical compound that has gained significant attention in scientific research due to its selective inhibition of PKA. Its potential therapeutic applications in cancer and inflammatory diseases make it a promising drug candidate. Further research is needed to fully understand the biochemical and physiological effects of H-89 and its potential off-target effects.
合成方法
The synthesis of H-89 involves the reaction of 6-nitro-1,3-dimethyluracil with acetic anhydride, followed by the addition of hydroxylamine hydrochloride. The product is then purified through recrystallization. This synthesis method is widely used in laboratories to produce H-89 for research purposes.
科学研究应用
H-89 has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising drug candidate for cancer treatment. Additionally, H-89 has been found to have anti-inflammatory properties and could be used to treat inflammatory diseases such as arthritis.
属性
IUPAC Name |
5-hydroxy-1,3-dimethyl-6-nitro-8H-pyrido[2,3-d]pyrimidine-2,4,7-trione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O6/c1-11-6-3(8(16)12(2)9(11)17)5(14)4(13(18)19)7(15)10-6/h1-2H3,(H2,10,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFMBXVUUMAZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C(=O)N2)[N+](=O)[O-])O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 5,7-dihydroxy-1,3-dimethyl-6-nitro- | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-(2-cyano-3-ethoxy-1-hydroxy-3-oxo-1-propen-1-yl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5913629.png)

![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)









